N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
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Description
N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) emphasized the computational and pharmacological potential of novel derivatives, including similar complex molecules, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research demonstrated that certain compounds exhibit moderate inhibitory effects across various assays, suggesting their potential in medical applications such as cancer treatment and inflammation management (Faheem, 2018).
Synthesis and Properties
Fedotov et al. (2022) explored the synthesis and properties of pyrazole and 1,2,4-triazole derivatives, recognizing their significant pharmacological potential. The study underlined the strategic importance of these heterocycles in modern medicine, noting the chemical modification possibilities and interaction with biological targets. This research aligns with the ongoing efforts to harness the chemical diversity of such compounds for therapeutic applications (Fedotov et al., 2022).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from specific pyrazolines and tested their in vitro anticancer activity. This study discovered compounds demonstrating selective inhibition of leukemia cell lines, highlighting the potential of structurally related compounds in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Pharmacological Evaluation of Pyrazoline Based Derivatives
Research conducted by Patel et al. (2013) on pyrazoline-based thiazolidin-4-one derivatives investigated their antimicrobial activity, pointing towards the potential of such compounds in combating microbial infections. This study emphasizes the broader pharmacological applications of these compounds, extending beyond their antitumor and antiviral capabilities (Patel et al., 2013).
Antioxidant Activity and Self Assembly
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. The study also explored the effect of hydrogen bonding on the self-assembly processes of coordination complexes constructed from these derivatives. Such insights contribute to understanding the multifaceted applications of complex organic compounds in pharmaceutical sciences (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O4S2/c1-3-45-28-17-13-26(14-18-28)40-32(22-36-33(42)20-24-8-5-4-6-9-24)37-38-35(40)47-23-34(43)41-30(25-11-15-27(44-2)16-12-25)21-29(39-41)31-10-7-19-46-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFMKFXCZQPBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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